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molecular formula C12H10O2 B8273604 1-(Benzo[b]furan-2-yl)but-1-en-3-one

1-(Benzo[b]furan-2-yl)but-1-en-3-one

Cat. No. B8273604
M. Wt: 186.21 g/mol
InChI Key: GFBBKEGVOIODSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04664693

Procedure details

A solution of benzo[b]furan-2-carboxaldehyde (3.3 g) and 1-triphenylphosphoranylidene-2-propanone (1.2 equivalents) in dimethyl sulfoxide (180 ml) was stirred at a temperature of 35° C. for a period of 30 minutes. The cooled mixture was poured into water and the aqueous mixture was extracted with diethyl ether. The solvent was evaporated from the dried (MgSO4) fraction and the residue was purified by column chromatography over silica gel (dichloromethane elution) to give 1-(benzo[b]furan-2-yl)but-1-en-3-one (3.0 g) as an orange solid, mp 100°-101° C.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]([CH:6]=O)=[CH:4][C:3]2[CH:8]=[CH:9][CH:10]=[CH:11][C:2]1=2.C1(P(C2C=CC=CC=2)(C2C=CC=CC=2)=[CH:19][C:20](=[O:22])[CH3:21])C=CC=CC=1.O>CS(C)=O>[O:1]1[C:5]([CH:6]=[CH:19][C:20](=[O:22])[CH3:21])=[CH:4][C:3]2[CH:8]=[CH:9][CH:10]=[CH:11][C:2]1=2

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
O1C2=C(C=C1C=O)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(=CC(C)=O)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
180 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture was extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated from the
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4) fraction
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography over silica gel (dichloromethane elution)

Outcomes

Product
Name
Type
product
Smiles
O1C2=C(C=C1C=CC(C)=O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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